molecular formula C9H9NO B1588036 4-Methoxy-2-methylbenzonitrile CAS No. 21883-13-6

4-Methoxy-2-methylbenzonitrile

Cat. No. B1588036
CAS RN: 21883-13-6
M. Wt: 147.17 g/mol
InChI Key: PXAQQUKODRZAOZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzonitrile, also known as 2-methyl-4-methoxybenzonitrile, is an organic compound that is widely used in a variety of scientific research and lab experiments. It has been studied for its biochemical and physiological effects, as well as its potential applications.

Scientific Research Applications

Tyrosinase Inhibition

4-Methoxy-2-methylbenzonitrile and similar compounds have been studied for their inhibitory effects on mushroom tyrosinase. Notably, 4-methoxybenzonitrile (anisnitrile) has shown inhibitory effects through a hyperbolic inhibition manner, acting as a competitive-noncompetitive mixed type inhibitor. This suggests potential applications in areas where tyrosinase inhibition is beneficial, such as in the treatment of certain skin conditions or in the food industry to prevent browning (Nihei & Kubo, 2019).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For instance, it has been involved in the improved synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives. This method offers better overall yield than previous routes and is less hazardous and more reproducible, indicating its usefulness in synthetic chemistry (Zheng, Wang, Scola, & D'Andrea, 2009).

Corrosion Inhibition

Derivatives of 4-Methoxy-2-methylbenzonitrile, specifically 2-aminobenzene-1,3-dicarbonitriles, have been examined for their corrosion inhibition properties on materials like mild steel in acidic environments. This suggests potential applications in protecting metals from corrosion, which is significant in industries like construction and manufacturing (Verma, Quraishi, & Singh, 2015).

Photochemical Reactivity

The photochemical reactivity of derivatives of 4-Methoxy-2-methylbenzonitrile has been investigated, revealing the formation of various products through electron-transfer mechanisms. These studies can lead to applications in photochemistry and the development of new photochemical synthesis methods (Mangion & Arnold, 1999).

Thermochemistry Studies

Thermochemical properties of methylbenzonitriles, including those related to 4-Methoxy-2-methylbenzonitrile, have been studied. Such research is crucial for understanding the stability and reactivity of these compounds under different conditions, which can have implications in various scientific fields (Zaitseva et al., 2015).

Electrosynthesis and Spectroscopic Characterization

Electrosynthesis of polymers involving derivatives of 4-Methoxy-2-methylbenzonitrile has been explored, along with their spectroscopic characterization. This indicates potential applications in the development of new polymeric materials with specific electronic and optical properties (Moustafid et al., 1991).

Development of High-Performance Materials

The compound has been used in the synthesis of triphenylamine-based aromatic polyamides, showing potential for applications in high-performance materials like blue-emitting hole-transporting and electrochromic materials (Liou, Huang, & Yang, 2006).

properties

IUPAC Name

4-methoxy-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAQQUKODRZAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396611
Record name 4-methoxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylbenzonitrile

CAS RN

21883-13-6
Record name 4-methoxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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